

MAT2A as a therapeutic target in oncology review

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MAT2A: A Pivotal Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology due to its central role in cellular metabolism and epigenetic regulation, processes that are frequently dysregulated in cancer. This guide provides a comprehensive overview of MAT2A's function in cancer, the rationale for its inhibition, and the current landscape of therapeutic development.

The Core Function of MAT2A: Fueling Cancer's Epigenetic Engine

MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular homeostasis, regulating DNA, RNA, and protein methylation, which in turn control gene expression and cell cycle regulation. In cancer cells, the demand for SAM is significantly elevated to support their rapid growth and proliferation.

The enzyme exists in two primary forms: MAT1A, predominantly expressed in the healthy liver, and MAT2A, which is widely distributed in other tissues.[1] A common hallmark of many cancers, including liver, colon, gastric, breast, pancreatic, and prostate cancers, is a switch



from MAT1A to MAT2A expression.[1] This isoform switching results in lower steady-state SAM levels, which paradoxically favors proliferative signaling and confers a growth and survival advantage to cancer cells.[1]

The "Synthetic Lethality" Approach: Targeting MAT2A in MTAP-Deleted Cancers

A particularly promising therapeutic strategy involves targeting MAT2A in cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion occurs in approximately 15% of all human cancers. The absence of MTAP leads to the accumulation of methylthioadenosine (MTA), a byproduct of the polyamine synthesis pathway. MTA is a natural inhibitor of the enzyme protein arginine N-methyltransferase 5 (PRMT5).

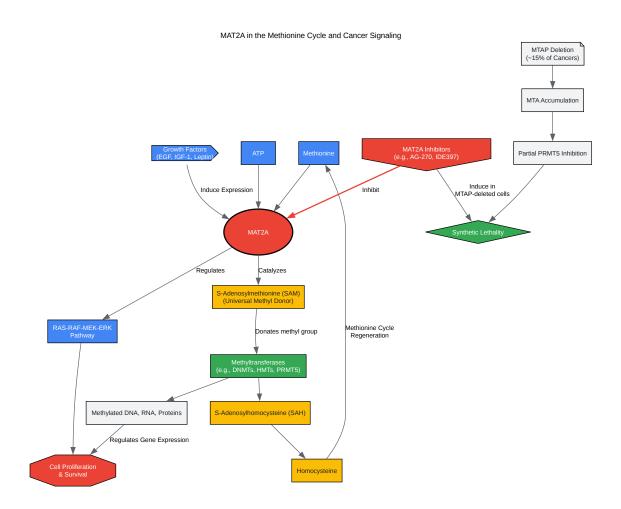
This creates a "synthetic lethal" relationship with MAT2A. In MTAP-deleted cells, the partial inhibition of PRMT5 by MTA makes these cells exquisitely dependent on a high supply of SAM for other essential methylation reactions. By inhibiting MAT2A and thereby reducing SAM levels, cancer cells with MTAP deletion are selectively killed, while normal cells with intact MTAP are largely spared. This targeted approach forms the basis for the clinical development of several MAT2A inhibitors.

Signaling Pathways Involving MAT2A in Oncology

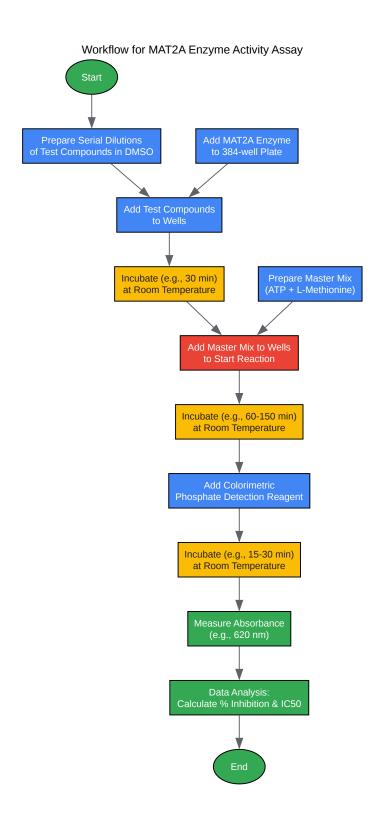
MAT2A is implicated in several key signaling pathways that drive tumorigenesis. Its upregulation is often induced by growth factors such as epidermal growth factor (EGF), insulinlike growth factor-1 (IGF-1), and leptin through the activation of transcription factors like AP-1 and NF-kB. Furthermore, MAT2A is involved in the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently mutated in various cancers. In gastric cancer, a MAT2A-RIP1 signaling axis has been shown to reprogram monocytes towards a protumor phenotype.

Below is a diagram illustrating the central role of MAT2A in the methionine cycle and its influence on cancer-related pathways.









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References

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